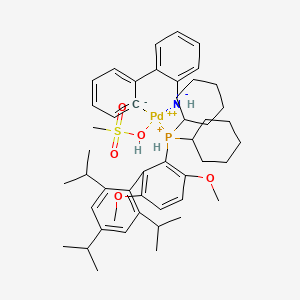

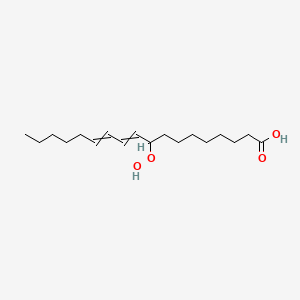

![molecular formula C17H13N3O4 B13386869 3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)

3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(-)-7-Desmethyl-8-nitro Blebbistatin is a derivative of blebbistatin, a well-known myosin II inhibitor. This compound has been developed to enhance the properties of blebbistatin, such as its photostability and reduced fluorescence, making it more suitable for various scientific applications .

Preparation Methods

The synthesis of S-(-)-7-Desmethyl-8-nitro Blebbistatin involves chemical modification of the tricyclic core of blebbistatinThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

S-(-)-7-Desmethyl-8-nitro Blebbistatin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.

Substitution: This reaction can replace specific atoms or groups within the molecule with others, potentially enhancing its activity or stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

S-(-)-7-Desmethyl-8-nitro Blebbistatin has a wide range of scientific research applications:

Mechanism of Action

S-(-)-7-Desmethyl-8-nitro Blebbistatin inhibits myosin ATPase activity, thereby affecting acto-myosin based motility. It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin-detached conformation . This inhibition relaxes the acto-myosin myofilaments, leading to various biological effects such as reduced cell motility and inhibition of cytokinesis .

Comparison with Similar Compounds

S-(-)-7-Desmethyl-8-nitro Blebbistatin is compared with other similar compounds like para-nitroblebbistatin and para-aminoblebbistatin. These compounds also exhibit enhanced photostability and reduced fluorescence compared to blebbistatin . S-(-)-7-Desmethyl-8-nitro Blebbistatin is unique in its specific modifications, which provide distinct advantages in certain applications.

Similar Compounds

- Para-nitroblebbistatin

- Para-aminoblebbistatin

- Blebbistatin

Properties

IUPAC Name |

3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ganclclovir, [8-3H]](/img/structure/B13386819.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)

![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)

![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)

![N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt](/img/structure/B13386859.png)